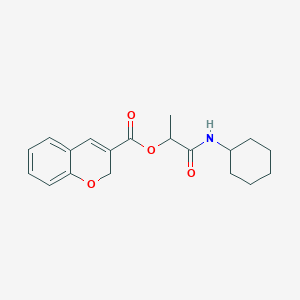
4,4',4'',4'''-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid is an organic compound with the molecular formula C30H20O8 It is a derivative of benzoic acid and is characterized by its four benzoic acid groups attached to a central ethane-1,1,2,2-tetrayl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid typically involves the reaction of ethane-1,1,2,2-tetrayl-tetrabenzaldehyde with an oxidizing agent. One common method is the oxidation of the aldehyde groups to carboxylic acid groups using potassium permanganate (KMnO4) under acidic conditions. The reaction is carried out in a solvent such as acetone or water, and the temperature is maintained at around 60-70°C.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The starting material, ethane-1,1,2,2-tetrayl-tetrabenzaldehyde, is fed into the reactor along with the oxidizing agent, and the reaction mixture is continuously stirred and heated to the desired temperature.
化学反应分析
Types of Reactions
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the benzene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid.
Reduction: 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent used.
科学研究应用
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as resins and coatings.
作用机制
The mechanism of action of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, improving their bioavailability. The molecular targets and pathways involved vary depending on the context of its use.
相似化合物的比较
Similar Compounds
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzaldehyde: The precursor to 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid, differing by the presence of aldehyde groups instead of carboxylic acids.
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetraphenol: A similar compound with hydroxyl groups instead of carboxylic acids.
Uniqueness
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid is unique due to its four carboxylic acid groups, which provide multiple sites for further chemical modification. This makes it a versatile building block for the synthesis of a wide range of derivatives and polymers with diverse properties and applications.
属性
分子式 |
C30H22O8 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC 名称 |
4-[1,2,2-tris(4-carboxyphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C30H22O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI 键 |
RWNNVWBNJBRMQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)C(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


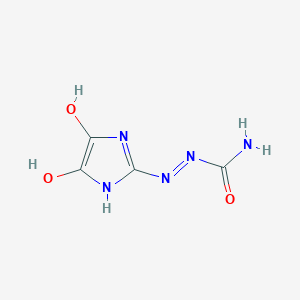
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
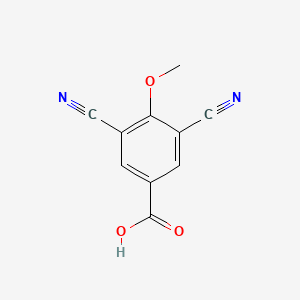
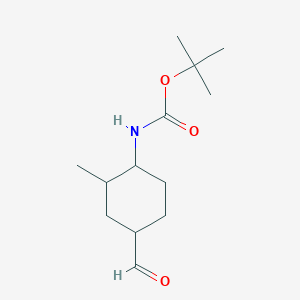
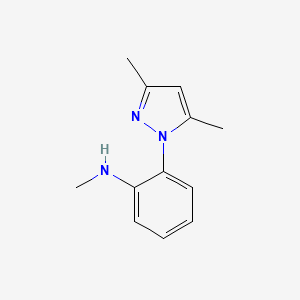


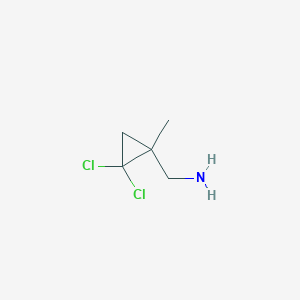
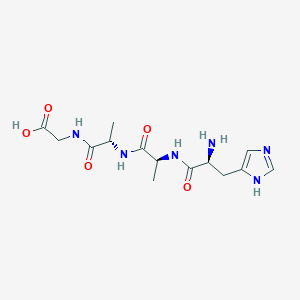

![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
